molecular formula C13H11Cl2NO B3033238 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol CAS No. 100726-67-8

4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol

Cat. No.: B3033238
CAS No.: 100726-67-8
M. Wt: 268.13 g/mol
InChI Key: JNUAWXOGKPXOSE-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol is a bisphenolic compound featuring a central phenol ring substituted with a chlorine atom at the 4-position and an [(4-chlorophenyl)amino]methyl group at the 2-position. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and material science applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-[(4-chloroanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c14-10-1-4-12(5-2-10)16-8-9-7-11(15)3-6-13(9)17/h1-7,16-17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUAWXOGKPXOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC2=C(C=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol typically involves the reaction of 4-chlorobenzaldehyde with 4-chloroaniline in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the desired product. Common catalysts used in this reaction include acids such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and pressure are essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenolic derivatives.

Scientific Research Applications

4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ in substituent patterns, which significantly influence properties such as solubility, stability, and reactivity:

  • 4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol (CAS 868256-58-0): This analog replaces the 4-chlorophenyl group with a 3-chloro-4-fluorophenyl moiety.
  • 2-[(4-Chloro-2-methylanilino)methyl]-6-methoxyphenol: The introduction of a methoxy group at the 6-position and a methyl group on the anilino ring improves steric bulk and may alter solubility (e.g., logP) relative to the target compound .
  • The dihydroxyphenyl substituent enhances polarity, likely reducing membrane permeability compared to the target compound .
Table 1: Physicochemical Properties of Selected Analogs
Compound Molecular Formula logP* Water Solubility (mg/mL)*
Target compound C₁₃H₁₀Cl₂N₂O 3.8 0.12
4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol C₁₃H₉Cl₂FNO 4.1 0.09
2-[(4-Chloro-2-methylanilino)methyl]-6-methoxyphenol C₁₅H₁₅ClN₂O₂ 3.5 0.18

*Predicted using QSAR models.

Table 2: Cytotoxicity of Chlorophenylamino Derivatives
Compound IC₅₀ (A-549, µM) IC₅₀ (MCF-7, µM)
Target compound ~25–30* ~22–35*
5d (piperidinosulfonyl acetamide) 26.72 33.59
5l (morpholinosulfonyl acetamide) 30.25 22.30
2-(4-Chlorophenylamino)-1,3,4-thiadiazole 18.74† 29.84†

*Estimated based on structural similarity; †Data from unrelated cell lines.

Environmental and Industrial Considerations

  • Degradation: Chlorophenols like the target compound are resistant to microbial degradation, though Flavobacterium peregrinum can dehalogenate related compounds (e.g., 4-chloro-2-methylphenol) .
  • Membrane Filtration: Reverse osmosis (RO) membranes achieve >90% removal of chlorophenols, outperforming nanofiltration (NF) at pH >8 .

Biological Activity

Overview

4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol is a synthetic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its molecular structure includes a phenolic ring, which contributes to its reactivity and interaction with various biological targets. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by diverse research findings.

  • Molecular Formula : C13H12Cl2N2O
  • Molecular Weight : Approximately 268.14 g/mol
  • Structure : The compound features a chlorine atom and an amino group attached to a phenolic backbone, which enhances its reactivity.

Mechanisms of Biological Activity

This compound exhibits multiple mechanisms of action that contribute to its biological effects:

  • Enzyme Interaction : This compound interacts with specific enzymes, potentially inhibiting or activating their functions. Studies suggest it may bind to oxidoreductases, influencing redox reactions within cells.
  • Cell Signaling Modulation : It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to alterations in gene expression and cellular metabolism.
  • Antibacterial and Antiviral Properties : Research indicates that this compound possesses antibacterial and antiviral activities, making it a candidate for therapeutic applications .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound analogues against various cancer cell lines. For instance:

  • Compound 6h demonstrated significant anticancer activity against:
    • SNB-19 (PGI = 65.12)
    • NCI-H460 (PGI = 55.61)
    • SNB-75 (PGI = 54.68)

These results were obtained through National Cancer Institute protocols, highlighting the compound's potential as a lead in cancer therapy .

Antibacterial Activity

The antibacterial efficacy of related compounds has also been documented:

  • MIC Values : Some derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 8 µg/mL against Gram-negative and Gram-positive bacteria.
  • Zone of Inhibition : Notable inhibition zones were observed, ranging from 17.0 ± 0.15 mm at higher concentrations (200 µg/mL) compared to standard antibiotics like ciprofloxacin .

Case Study: Anticancer Research

In a study evaluating a series of phenolic compounds, researchers synthesized derivatives of this compound and assessed their anticancer properties through docking studies against tubulin complexes. The results indicated promising binding affinities, suggesting potential for further development as tubulin inhibitors in cancer treatment .

Industrial Applications

Beyond therapeutic uses, this compound is also explored for its utility in industrial applications such as:

  • Organic Synthesis : Employed as a reagent in various chemical reactions.
  • Material Science : Investigated for developing new materials due to its unique chemical properties.

Q & A

Basic Research Questions

Q. How can researchers design a stereoselective synthesis route for 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol?

  • Methodology : Start with a condensation reaction between 4-chloroaniline and 5-chloro-2-hydroxybenzaldehyde under mild acidic conditions (e.g., methanol, room temperature). Reduce the resulting Schiff base using sodium borohydride (NaBH4) in a THF/ethanol (1:1 v/v) mixture to form the secondary amine. Purify via silica-gel chromatography (chloroform) to isolate enantiopure product .
  • Key Considerations : Monitor reaction progress using TLC and confirm stereochemistry via X-ray crystallography or chiral HPLC.

Q. What spectroscopic and crystallographic techniques are critical for structural validation?

  • Techniques :

  • X-ray Diffraction : Use a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) to resolve absolute configuration. Refine structures using SHELXL (R-factor < 0.05) .
  • NMR/IR : Confirm functional groups (e.g., phenolic -OH at ~3200 cm⁻¹ in IR; aromatic protons at δ 6.8–7.4 ppm in ¹H NMR) .
    • Validation : Cross-reference experimental data with computational models (e.g., DFT-optimized geometries) .

Q. How are intramolecular hydrogen bonds and weak interactions characterized in its crystal structure?

  • Analysis : Identify O–H⋯N hydrogen bonds (e.g., O⋯N distance ~2.65 Å) and C–H⋯π interactions (distance ~3.5 Å) using Mercury or ORTEP-3. Calculate dihedral angles between aromatic rings (e.g., ~33°) to assess conformational stability .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods resolve ambiguities?

  • Stereochemical Control : Use chiral auxiliaries (e.g., enantiopure amines) to induce asymmetry. Verify purity via Flack parameter analysis (e.g., Flack x ≈ 0.06) in X-ray refinement .
  • Contradiction Resolution : If circular dichroism (CD) and crystallography conflict, re-examine sample homogeneity or employ advanced NMR (e.g., NOESY for spatial proximity) .

Q. What strategies optimize this compound’s application in asymmetric catalysis?

  • Ligand Design : Modify the phenolic -OH and chlorophenyl groups to enhance metal coordination (e.g., Cu²⁺ or Pd⁰ complexes). Test catalytic efficiency in model reactions (e.g., asymmetric aldol) using ~5 mol% ligand loading .
  • Performance Metrics : Compare enantiomeric excess (ee) via chiral GC/HPLC and turnover numbers (TON) under varying conditions (solvent, temperature) .

Q. How do computational methods validate experimental data discrepancies (e.g., bond lengths, torsion angles)?

  • DFT Validation : Optimize molecular geometry at the B3LYP/6-31G* level. Compare computed vs. experimental bond lengths (e.g., C–Cl: 1.74 Å vs. 1.73 Å) and torsional angles (e.g., C7–C10–N1: ~109.5°) .
  • Error Mitigation : Use full-matrix least-squares refinement in SHELXL to minimize R-factor discrepancies (ΔR < 0.01) .

Q. What thermodynamic studies elucidate its stability under varying conditions?

  • Thermal Analysis : Perform TGA/DSC to assess decomposition onset (~200°C). Correlate melting points (e.g., 150–160°C) with crystal packing efficiency .
  • Solubility Profiling : Measure solubility in polar (DMSO) vs. nonpolar (hexane) solvents to guide crystallization protocols .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic and crystallographic data?

  • Case Example : If NMR suggests equatorial -OH positioning but X-ray shows axial orientation, re-examine solvent effects (e.g., hydrogen bonding in DMSO vs. solid state). Use variable-temperature NMR to probe conformational flexibility .
  • Resolution : Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bond vs. van der Waals contributions) .

Methodological Tools

  • Software : SHELXL (structure refinement) , ORTEP-3 (visualization) , Mercury (interaction analysis) .
  • Databases : Cambridge Structural Database (CSD) for comparative crystallography, NIST Chemistry WebBook for spectral reference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.